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Introduction

Rhodamine 110 (R110) is a highly fluorescent dye belonging to the rhodamine family of
fluorophores. Characterized by its brilliant green fluorescence, R110 serves as a fundamental
building block for a wide array of fluorescent probes and substrates. Its exceptional brightness,
high photostability, and relative insensitivity to pH have established it as a valuable tool in
various life science research and drug discovery applications, including fluorescence
microscopy, flow cytometry, and high-throughput screening. This technical guide provides an in-
depth overview of the core spectral properties and characteristics of Rhodamine 110, along
with detailed experimental protocols for its use.

Core Spectral and Physicochemical Properties

Rhodamine 110 exhibits distinct spectral properties that are crucial for its application in
fluorescence-based assays. A summary of these key quantitative characteristics is provided in
the tables below.

Spectral Properties
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Property Value Solvent/Conditions
Excitation Maximum (Aex) ~496-500 nm[1][2] Methanol, PBS

Emission Maximum (Aem) ~520-522 nm[1][2] Methanol, PBS

Molar Extinction Coefficient (g) ~80,000 cm~tM~1[3] Aqueous Buffer (e.g., PBS)

High, but value varies with
Fluorescence Quantum Yield derivative and environment.
(D) Exhibits very little variation with

temperature.[1]

Physicochemical Properties

Property Value

Molecular Formula C20H15CIN203
Molecular Weight 366.80 g/mol [2]
Appearance Orange-red solid[2]

. Soluble in DMSO and methanol; slightly soluble
Solubility in water.[4]

Key Characteristics and Advantages

Rhodamine 110 possesses several features that make it a preferred fluorophore for many
biological applications:

e High Fluorescence Intensity: The combination of a high molar extinction coefficient and a
favorable quantum yield results in exceptionally bright fluorescence, enabling sensitive
detection.

o Photostability: Rhodamine 110 and its derivatives are known for their superior photostability
compared to traditional green fluorophores like FITC, allowing for longer and more intensive
imaging experiments.
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e pH Insensitivity: The fluorescence intensity of Rhodamine 110 is stable over a broad pH
range (typically pH 4-9), which is a significant advantage for assays conducted in varying
cellular environments.

o Versatile Chemistry: The two primary amine groups on the xanthene core of Rhodamine 110
allow for straightforward conjugation to various molecules, such as peptides, to create highly
specific fluorogenic substrates.

Applications in Research and Drug Development

The primary application of Rhodamine 110 is as a core scaffold for fluorogenic enzyme
substrates. In their unconjugated form, the amino groups of R110 are available. When these
are derivatized, for instance with peptide sequences, the fluorescence of the rhodamine core is
qguenched. Upon enzymatic cleavage of the peptide, the free R110 is released, resulting in a
dramatic increase in fluorescence.

Protease Activity Assays

Rhodamine 110-based substrates are extensively used for detecting the activity of various
proteases. The general mechanism involves a bis-amide derivative of R110, where peptide
substrates are attached to both amine groups. This bis-substituted form is non-fluorescent.
Enzymatic cleavage proceeds in two steps, first yielding a fluorescent mono-amide
intermediate, and then the highly fluorescent free R110.
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Protease Activity Assay Workflow
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Workflow for a protease activity assay using a Rhodamine 110-based substrate.

Caspase Activity and Apoptosis Detection

A prominent application of R110 substrates is in the detection of caspase activity, a key
indicator of apoptosis. Specific peptide sequences recognized by different caspases (e.g.,
DEVD for caspase-3/7) are conjugated to R110. In the presence of active caspases in
apoptotic cells, the substrate is cleaved, leading to a quantifiable fluorescent signal.
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Caspase-Mediated Apoptosis Detection
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Signaling pathway for caspase activation and detection using a Rhodamine 110 substrate.

Experimental Protocols
Preparation of Rhodamine 110 Stock Solution

o Materials: Rhodamine 110 chloride, Dimethyl sulfoxide (DMSO, anhydrous).

e Procedure:
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Allow the vial of Rhodamine 110 to equilibrate to room temperature before opening to
prevent moisture condensation.

Prepare a stock solution of 1-10 mM by dissolving the Rhodamine 110 powder in
anhydrous DMSO.[5] For example, to prepare a 10 mM stock solution, add 272 uL of
DMSO to 1 mg of Rhodamine 110 (MW = 366.8 g/mol ).

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and
moisture.[6]

General Protocol for a Caspase-3/7 Activity Assay in
Microplates

e Materials:

o

[¢]

o

(¢]

[¢]

Cells cultured in a 96-well microplate (white or black, clear bottom).
Apoptosis-inducing agent.

Caspase-3/7 substrate (e.g., Z-DEVD-R110).

Assay buffer (e.g., PBS or a specialized lysis/assay buffer).

Microplate reader with fluorescence capabilities (Excitation ~499 nm, Emission ~521 nm).

e Procedure:

Seed cells in the microplate and culture until they reach the desired confluency.

Induce apoptosis by treating the cells with the appropriate agent and incubate for the
desired time. Include untreated cells as a negative control.

Prepare the caspase-3/7 reagent by diluting the Z-DEVD-R110 substrate in the assay
buffer to the final working concentration.

Add an equal volume of the caspase-3/7 reagent to each well of the microplate.
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Mix gently by shaking the plate for 30-60 seconds.

Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.

Measure the fluorescence intensity using a microplate reader with the appropriate
excitation and emission filters.[7]

The increase in fluorescence in the treated cells compared to the untreated cells is
proportional to the caspase-3/7 activity.

Protocol for Determination of Molar Extinction
Coefficient

o Materials:

[e]

o

[¢]

o

o

Rhodamine 110.

High-purity solvent (e.g., ethanol or PBS).

Calibrated UV-Vis spectrophotometer.

Quartz cuvettes (1 cm path length).

Analytical balance.

e Procedure:

Prepare a concentrated stock solution of Rhodamine 110 of a precisely known
concentration by accurately weighing the solid and dissolving it in a known volume of
solvent.

Prepare a series of dilutions from the stock solution with concentrations that will yield
absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Measure the absorbance of the solvent blank at the absorption maximum of Rhodamine
110 (~498 nm).

Measure the absorbance of each dilution at the same wavelength.
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o Plot a graph of absorbance versus concentration (in mol/L).

o The slope of the linear portion of the graph corresponds to the molar extinction coefficient
(¢) in M~1cm~1, according to the Beer-Lambert law (A = cl), where A is absorbance, c is
concentration, and | is the path length (1 cm).

Protocol for Relative Quantum Yield Measurement

o Materials:

o Rhodamine 110 solution of unknown quantum yield.

o

A quantum yield standard with a known quantum yield and similar spectral properties (e.g.,
Fluorescein in 0.1 M NaOH, ® = 0.95).

o

Solvent in which both the sample and standard are soluble.

[¢]

UV-Vis spectrophotometer.

Fluorometer.

[¢]

e Procedure:

o Prepare a series of dilute solutions of both the Rhodamine 110 sample and the
fluorescein standard, ensuring that the absorbance at the excitation wavelength is below
0.1 to avoid inner filter effects.

o Measure the absorbance of each solution at the chosen excitation wavelength.

o Measure the fluorescence emission spectrum of each solution using the same excitation
wavelength.

o Integrate the area under the emission curve for each spectrum.

o Plot the integrated fluorescence intensity versus absorbance for both the sample and the
standard.
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o The quantum yield of the sample (®x) can be calculated using the following equation: ®x
= ®st * (Gradx / Gradst) * (nx2 / nst?) where ®st is the quantum yield of the standard,
Gradx and Gradst are the gradients of the plots for the sample and standard, respectively,
and nx and nst are the refractive indices of the solvents used for the sample and standard.
If the same solvent is used, the refractive index term cancels out.[7]

Conclusion

Rhodamine 110 is a robust and versatile fluorophore with a well-established role in life science
research and drug discovery. Its excellent spectral properties, including high brightness and
photostability, combined with its utility as a scaffold for fluorogenic enzyme substrates, make it
an indispensable tool for studying enzymatic activity, particularly in the context of apoptosis.
The detailed protocols provided in this guide offer a practical framework for researchers to
effectively utilize Rhodamine 110 in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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